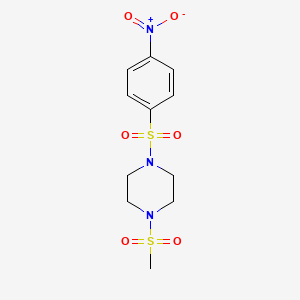

1-Methylsulfonyl-4-(4-nitrophenyl)sulfonylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

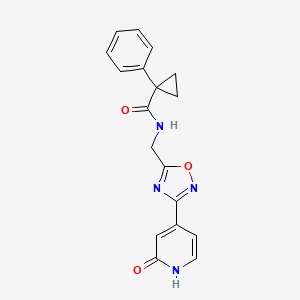

1-Methylsulfonyl-4-(4-nitrophenyl)sulfonylpiperazine is a chemical compound with the CAS Number: 428837-53-0. It has a molecular weight of 349.39 .

Molecular Structure Analysis

The molecular formula of this compound is C11H15N3O6S2 . The compound contains a total of 35 bonds, including 20 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amine (aromatic), 1 nitro group (aromatic), and 1 sulfonamide (thio-/dithio-) .Physical and Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a boiling point of 402.2±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 62.8±3.0 kJ/mol and a flash point of 197.1±26.5 °C . The index of refraction is 1.560, and the molar refractivity is 46.2±0.4 cm3 . The compound has 5 H bond acceptors, 0 H bond donors, 2 freely rotating bonds, and 0 Rule of 5 violations . The polar surface area is 88 Å2, the polarizability is 18.3±0.5 10-24 cm3, the surface tension is 50.0±3.0 dyne/cm, and the molar volume is 143.1±3.0 cm3 .Scientific Research Applications

Chemical Reactions and Synthesis

- 1-Methylsulfonyl-4-(4-nitrophenyl)sulfonylpiperazine has been studied in various chemical reactions. For instance, reactions involving sulfones like 2-aminophenyl- and 2- and 4-nitrophenyl sulfones in aqueous sodium hydroxide solution have been explored, which contributes to our understanding of these compounds' chemical behavior (Shaw & Miller, 1970).

Applications in Drug Synthesis and Modification

- The compound has been involved in the synthesis of sulfonamides, demonstrating its utility in drug synthesis and modification. Research shows that sulfonamides can be synthesized from p-nitrophenoxide, indicating the compound's role in producing biologically active molecules (Yan et al., 2006).

Role in the Synthesis of Tetrazoles

- It's also used in the synthesis of tetrazoles, a class of compounds with various applications, including pharmaceuticals (Artamonova et al., 2004).

Development of Potential Pesticides

- Additionally, derivatives of this compound have been investigated for their potential as pesticides. This includes studies on tribromomethyl phenyl sulfone derivatives, highlighting the versatility of sulfones in various applications (Borys et al., 2012).

Electrosynthesis and Antibacterial Activity

- Electrochemical synthesis involving derivatives of the compound has been examined, with antimicrobial activity evaluation highlighting its relevance in creating substances with biological applications (Varmaghani et al., 2017).

Properties

IUPAC Name |

1-methylsulfonyl-4-(4-nitrophenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O6S2/c1-21(17,18)12-6-8-13(9-7-12)22(19,20)11-4-2-10(3-5-11)14(15)16/h2-5H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVEOWUWTDJAKIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2461793.png)

![[1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol](/img/structure/B2461795.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2461798.png)

![4-(5-Methylthiophen-2-yl)sulfonyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2461800.png)

![N-(4-fluorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2461801.png)

![1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2461804.png)

![2-(2-Methoxyethyl)-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2461807.png)

![Bis(2-chloroethyl)[(3-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B2461809.png)

![2-(4-chlorophenoxy)-2-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2461812.png)